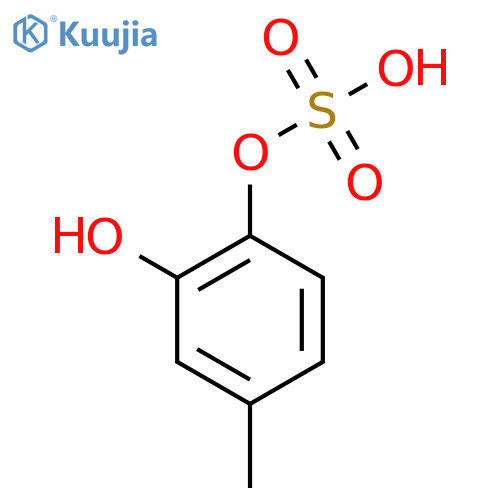

Cas no 2349374-79-2 (4-Methylcatechol-O-sulphate)

4-Methylcatechol-O-sulphate 化学的及び物理的性質

名前と識別子

-

- 4-Methylcatechol 1-O-sulfate

- 4-Methylcatechol 1-sulfuric acid

- 2-Hydroxy-4-methylphenyl hydrogen sulfate

- (2-hydroxy-4-methylphenyl) hydrogen sulate

- 4-Methylcatechol-O-sulphate

-

- インチ: 1S/C7H8O5S/c1-5-2-3-7(6(8)4-5)12-13(9,10)11/h2-4,8H,1H3,(H,9,10,11)

- InChIKey: NCOMUGOPQPRVSE-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(O)OC1C=CC(C)=CC=1O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 255

- トポロジー分子極性表面積: 92.2

- 疎水性パラメータ計算基準値(XlogP): 1

4-Methylcatechol-O-sulphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S234930-100mg |

4-Methylcatechol-O-sulphate |

2349374-79-2 | 100mg |

$ 9200.00 | 2023-09-06 | ||

| TRC | S234930-1mg |

4-Methylcatechol-O-sulphate |

2349374-79-2 | 1mg |

$190.00 | 2023-05-17 | ||

| TRC | S234930-10mg |

4-Methylcatechol-O-sulphate |

2349374-79-2 | 10mg |

$1499.00 | 2023-05-17 | ||

| TRC | S234930-5mg |

4-Methylcatechol-O-sulphate |

2349374-79-2 | 5mg |

$873.00 | 2023-05-17 |

4-Methylcatechol-O-sulphate 関連文献

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

4-Methylcatechol-O-sulphateに関する追加情報

Comprehensive Analysis of 4-Methylcatechol-O-sulphate (CAS No. 2349374-79-2): Properties, Applications, and Research Insights

4-Methylcatechol-O-sulphate (CAS No. 2349374-79-2) is a sulfated derivative of 4-methylcatechol, a compound of significant interest in biochemical and pharmaceutical research. This molecule belongs to the class of sulfated catechols, which are increasingly studied for their roles in metabolic pathways, detoxification processes, and potential therapeutic applications. The O-sulphate moiety enhances its solubility and bioavailability, making it a valuable subject for studies on phase II metabolism and xenobiotic transformation.

Recent advancements in analytical techniques, such as LC-MS/MS and NMR spectroscopy, have enabled precise characterization of 4-Methylcatechol-O-sulphate. Researchers are particularly interested in its formation as a metabolite of dietary polyphenols and environmental exposures. For instance, its presence in urine samples has been linked to the consumption of plant-based foods rich in catechol derivatives, aligning with the growing consumer focus on nutraceuticals and personalized nutrition.

The compound’s structural features also make it relevant to neurodegenerative disease research. Studies suggest that sulfated catechols may modulate oxidative stress pathways, a hot topic in Alzheimer’s and Parkinson’s disease investigations. This connection has spurred interest in its potential as a biomarker or therapeutic agent, though further in vivo validation is needed.

From an industrial perspective, 4-Methylcatechol-O-sulphate is utilized in enzymatic synthesis and biocatalysis due to its stability and reactivity. Its applications extend to flavor and fragrance industries, where sulfated aromatics contribute to controlled release formulations. Innovations in green chemistry have further highlighted its role in sustainable production methods, addressing the demand for eco-friendly solvents and low-waste processes.

Environmental scientists are exploring the compound’s degradation pathways, especially in wastewater treatment systems. Its sulfate group facilitates microbial breakdown, making it a model for studying emerging contaminants removal. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly SDG 6 (Clean Water and Sanitation).

In summary, 4-Methylcatechol-O-sulphate (CAS No. 2349374-79-2) bridges multiple disciplines—from biomedicine to environmental science. Its versatility underscores the importance of sulfation reactions in both natural and synthetic contexts, offering avenues for future research and commercialization. As interest in precision medicine and circular economy grows, this compound is poised to remain a focal point in scientific discourse.

2349374-79-2 (4-Methylcatechol-O-sulphate) 関連製品

- 1804853-44-8(4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine)

- 2228336-60-3(3-5-(methoxymethyl)furan-2-yl-2,2-dimethylpropan-1-ol)

- 2649065-52-9(9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate)

- 10035-62-8(Biliverdine Dimethyl Ester)

- 99724-17-1(dimethyl[(pyrrolidin-3-yl)methyl]amine)

- 899943-96-5(2-{4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-(3-methoxyphenyl)acetamide)

- 247913-83-3((R)-3-Boc-amino-2,6-dioxopiperidine)

- 2168204-57-5((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride)

- 862974-65-0(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine)

- 2757951-51-0(4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate)